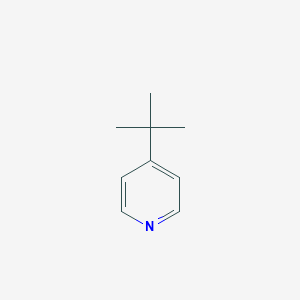
4-tert-Butylpyridine
Vue d'ensemble
Description
4-tert-Butylpyridine (4-TBP) is an organic compound with the chemical formula C10H14N. It is an aromatic heterocyclic compound, consisting of a pyridine ring with a tert-butyl group attached to the nitrogen atom. 4-TBP is a colorless liquid with a sweet, pungent odor. 4-TBP is used in a variety of applications, including flavor and fragrance production, pharmaceuticals, and as a reagent in organic synthesis. It has also been studied for its potential as an antifungal agent and its ability to modulate the activity of certain enzymes.
Applications De Recherche Scientifique
Cellules solaires pérovskites : amélioration de l’efficacité et de la stabilité
Le TBP est utilisé comme additif dans la couche de transport de trous (HTL) des cellules solaires pérovskites (PSC). Il aide à la formation de films HTL de haute qualité, ce qui est essentiel pour les performances et la stabilité des PSC. L’ajout de TBP a conduit à la meilleure efficacité des PSC avec des pérovskites trihalogénures de plomb jusqu’à 19,0 % et 10,1 % pour les dispositifs de modules . De plus, il a été démontré que le TBP améliore considérablement la stabilité de ces dispositifs .
Surmonter la corrosion et le dédopage des pérovskites
Le TBP joue un rôle dans la prévention de la décomposition par corrosion des pérovskites et de l’effet de dédopage du spiro-OMeTAD, qui sont des défis importants pour la stabilité des PSC. La liaison chimique du TBP par des liaisons halogènes a été utilisée pour supprimer ces problèmes, conduisant à une amélioration de l’efficacité et de la stabilité des PSC modifiés .
Cellules solaires sensibilisées par colorant : additif dans les électrolytes
Dans les cellules solaires sensibilisées par colorant (DSSC), le TBP est un additif spécifique dans l’électrolyte redox. Sa présence dans la composition de l’électrolyte contribue à l’efficacité globale des DSSC .
Photovoltaïque polymère : composant de la couche de transport de trous
Le TBP est également utilisé dans les matériaux de la couche de transport de trous (HTL) des photovoltaïques polymères. Il contribue à améliorer les propriétés de transport de charge, ce qui est essentiel au bon fonctionnement de ces cellules solaires .
Amélioration de la cristallinité et des performances des pérovskites
Il a été démontré que l’ajout de TBP dans le processus de fabrication des cellules solaires pérovskites améliore la cristallinité de la pérovskite. Cela se traduit par de meilleures performances des cellules solaires, avec des améliorations signalées de l’efficacité de conversion de puissance (PCE) allant jusqu’à 35 % .
Cellules solaires au TiO2 sensibilisées par colorant : composition de l’électrolyte
Le TBP est utilisé dans la composition de l’électrolyte pour les cellules solaires au TiO2 sensibilisées par colorant. Il joue un rôle crucial dans les processus redox au sein de la cellule, contribuant à la capacité de la cellule à convertir la lumière en électricité .
Mécanisme D'action
Target of Action
4-tert-Butylpyridine (tBP) is primarily used as an additive in the electrolyte of dye-sensitized solar cells . Its main target is the hole transport layer in highly efficient perovskite solar cells (PSCs) .
Mode of Action
This compound interacts with its targets to improve the performance of solar cells. It can enhance the open-circuit voltage of the solar cells . It can also reduce the conductivity of the electrolyte, affecting the size of the short-circuit current .
Biochemical Pathways
In the context of perovskite solar cells, this compound is known to induce corrosion decomposition of perovskites and de-doping effect of spiro-OMeTAD . These effects can be suppressed through chemical binding of halogen bonds .
Pharmacokinetics
While the ADME properties of this compound are not typically discussed in the context of solar cells, it’s worth noting that the compound is a liquid at room temperature with a density of 0.915 g/cm³ . It has a melting point of -41 °C and a boiling point of 195-196 °C .
Result of Action
The addition of this compound in perovskite solar cells can lead to improved efficiency and stability . For instance, perovskite films can maintain their initial morphology, crystal structure, and light absorbance with the incorporation of halogen bonds . Furthermore, a champion power conversion efficiency of 23.03% has been obtained since perovskite is no longer damaged by this compound during device preparation .
Action Environment
The action of this compound can be influenced by environmental factors. For example, the device with this compound complex exhibits significantly enhanced stability in N2 atmosphere or humidity environment . This suggests that the compound’s action, efficacy, and stability can be affected by the surrounding atmospheric conditions.
Safety and Hazards
Orientations Futures
The use of 4-tert-Butylpyridine in perovskite solar cells has shown promising results, but there are still challenges to overcome. For instance, while it can improve the initial performance of perovskite solar cells, it can also decrease their operational stability under continuous illumination . Therefore, future research could focus on finding ways to balance these effects for optimal performance .
Propriétés
IUPAC Name |
4-tert-butylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c1-9(2,3)8-4-6-10-7-5-8/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSHMQTRICHYLGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20192855 | |
| Record name | 4-tert-Butylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20192855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear brown liquid; [Sigma-Aldrich MSDS] | |
| Record name | 4-tert-Butylpyridine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11226 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.97 [mmHg] | |
| Record name | 4-tert-Butylpyridine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11226 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
3978-81-2 | |
| Record name | 4-tert-Butylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3978-81-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-tert-Butylpyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003978812 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-tert-Butylpyridine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5104 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-tert-Butylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20192855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-tert-butylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.469 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-TERT-BUTYLPYRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IL8V02163I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: 4-tert-butylpyridine often acts as a surface modifier, particularly in materials science and catalysis. For instance, in dye-sensitized solar cells (DSSCs), 4-TBP adsorbs onto the surface of titanium dioxide (TiO2) [, , ]. This adsorption has several downstream effects:
- Shift in Conduction Band Potential: 4-TBP adsorption induces a negative shift in the TiO2 conduction band potential, leading to an increase in the open-circuit voltage (Voc) of DSSCs [, ].
- Suppression of Charge Recombination: 4-TBP hinders the access of triiodide ions (I3-) to the TiO2 surface, thereby reducing the rate of electron recombination and increasing electron lifetime [, , ]. This effect contributes to improved cell efficiency.
ANone:
- Spectroscopic Data: Spectroscopic characterization can be achieved through various techniques, with specific data dependent on the study. For example, [] used X-ray absorption spectroscopy (XAS) to study the binding of 4-TBP to an iron complex. NMR (1H, 13C, 31P), IR, and Raman spectroscopy are also commonly used techniques to characterize 4-TBP-containing compounds and their interactions [, , , , , , , , ].
A:
- Solvent Compatibility: 4-TBP is readily soluble in many common organic solvents []. This solubility allows for its use in various synthetic procedures and applications.
- Thermal Stability: While 4-TBP is relatively stable at room temperature, it can evaporate at elevated temperatures, affecting the long-term stability of some devices like perovskite solar cells [, ].
A: 4-TBP is not typically used as a primary catalyst. Instead, it often functions as a ligand in metal complexes that exhibit catalytic activity [, , ]. The bulky tert-butyl group can influence the steric environment around the metal center, impacting the catalyst's activity and selectivity.
A: Computational methods are employed to understand 4-TBP's interactions with other molecules and surfaces. For example, density functional theory (DFT) calculations have been used to study the adsorption of 4-TBP on the TiO2 surface in DSSCs, providing insights into the adsorption mechanism and its effects on device performance [].
A: The tert-butyl group in 4-TBP influences its steric properties and electron-donating ability. Studies have shown that these factors impact its interactions with metal centers, surfaces like TiO2, and its performance in applications like DSSCs [, , , , , , , , , , ]. Modifications to the tert-butyl group or the pyridine ring could lead to changes in:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






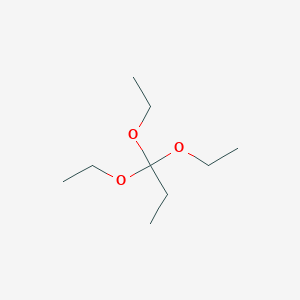


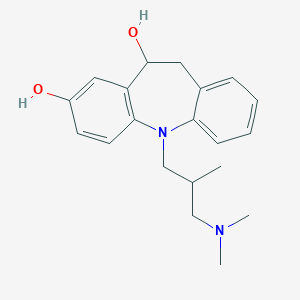



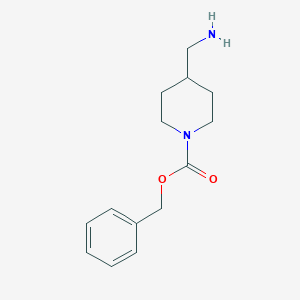
![N-Methyl-1H-benzo[d]imidazol-1-amine](/img/structure/B128820.png)
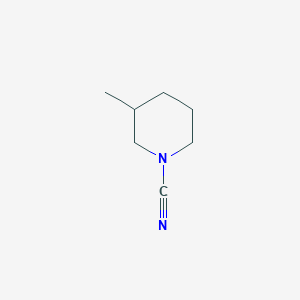
![5,6-Dihydroimidazo[2,1-b][1,3]thiazol-3-ylacetic acid](/img/structure/B128827.png)